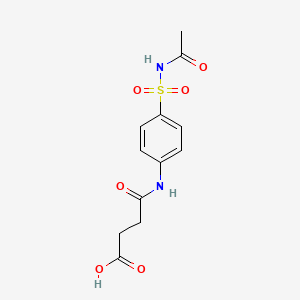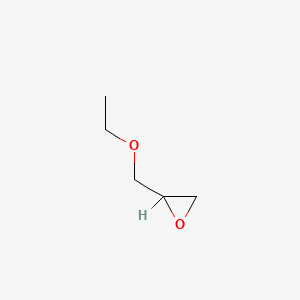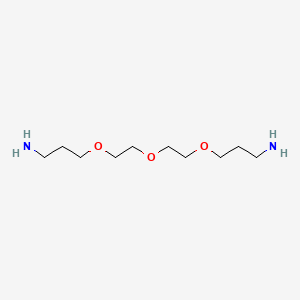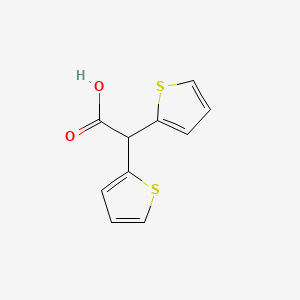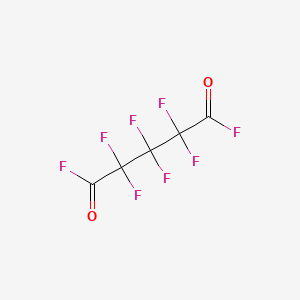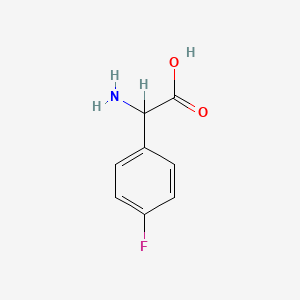
2-Amino-2-(4-fluorophenyl)acetic acid
Vue d'ensemble
Description
“2-Amino-2-(4-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H8FNO2 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research . It is also used as an intermediate in the production of fluorinated anesthetics .
Synthesis Analysis
The synthesis of similar compounds involves the protodeboronation of alkyl boronic esters . Another method involves the use of 40% fluoroboric acid solution and sodium nitrite in aqueous solution .Molecular Structure Analysis
The molecular structure of “2-Amino-2-(4-fluorophenyl)acetic acid” consists of a benzene ring substituted with a fluorine atom and an amino group. The benzene ring is also attached to an acetic acid group .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 352.4±27.0 °C at 760 mmHg, and a flash point of 166.9±23.7 °C . It also has a molar refractivity of 41.6±0.3 cm3 and a molar volume of 123.4±3.0 cm3 .Applications De Recherche Scientifique
Medicine: Antiviral and Anticancer Applications
2-Amino-2-(4-fluorophenyl)acetic acid shows promise in medicinal chemistry due to its potential to be used as a building block for synthesizing indole derivatives. These derivatives have been found to possess various biological activities, including antiviral and anticancer properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses, which could be pivotal in developing new antiviral drugs.
Agriculture: Plant Growth Regulation
In agriculture, the indole structure, which can be derived from compounds like 2-Amino-2-(4-fluorophenyl)acetic acid, is significant for plant growth and development. Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan, is essential for plant cell elongation and division . Research in this area could lead to enhanced crop yields and better agricultural practices.
Material Science: Polymer Research
The compound’s potential use in synthesizing phenylboronic catechol esters makes it relevant in material science, particularly in creating polymer electrolytes . These materials are crucial for developing advanced battery technologies and improving energy storage solutions.
Industrial Chemistry: Synthesis of Anesthetics
In industrial chemistry, 2-Amino-2-(4-fluorophenyl)acetic acid serves as an intermediate in the production of fluorinated anesthetics . These anesthetics are vital in surgical procedures, providing safer and more effective pain management options.
Environmental Science: Anion Receptor Development
The environmental applications of this compound include the development of anion receptors for polymer electrolytes . These receptors can be used to create more efficient and environmentally friendly energy systems, contributing to sustainable development goals.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s derivatives can be used to study enzyme inhibition, which is crucial for understanding metabolic pathways and developing treatments for diseases where enzyme regulation plays a key role .
Pharmacology: Drug Development
Pharmacological research benefits from the compound’s use in synthesizing new drug molecules with potential therapeutic applications. Its role in creating indole derivatives opens up possibilities for treating a wide range of conditions, from inflammation to chronic diseases .
Analytical Chemistry: Chemical Analysis and Synthesis
Lastly, in analytical chemistry, 2-Amino-2-(4-fluorophenyl)acetic acid is valuable for its role in the synthesis of complex organic molecules. It can be used to develop new analytical methods and improve existing ones, enhancing the accuracy and efficiency of chemical analysis .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Amino-2-(4-fluorophenyl)acetic acid is a derivative of glycine , an important amino acid in the human body. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Mode of Action
Glycine is known to be involved in various physiological processes, including neurotransmission and regulation of motor and sensory functions in the nervous system .
Biochemical Pathways
Glycine is a part of many biochemical pathways in the body, including the synthesis of proteins, the regulation of glutathione levels for antioxidant defense, and the modulation of neurotransmission in the central nervous system .
Result of Action
As a glycine derivative, it may have effects similar to those of glycine, which include modulation of neurotransmission in the central nervous system, regulation of antioxidant defense, and involvement in protein synthesis .
Propriétés
IUPAC Name |
2-amino-2-(4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYKCYQEWQPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-fluorophenyl)acetic acid | |
CAS RN |
7292-73-1 | |
| Record name | 4-Fluorophenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7292-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-4-Fluorophenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007292731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7292-73-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-4-fluorophenylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



